2-Bromo-N-cyclobutylacetamide
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Overview
Description
2-Bromo-N-cyclobutylacetamide is an organic compound with the molecular formula C6H10BrNO. It is a brominated derivative of N-cyclobutylacetamide and is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutylacetamide typically involves the reaction of cyclobutylamine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to N-cyclobutylacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the cyclobutyl ring to more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is N-cyclobutylacetamide.
Oxidation: Products can vary depending on the oxidizing agent used but may include cyclobutanone derivatives.
Scientific Research Applications
2-Bromo-N-cyclobutylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutylacetamide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-cyclopropylacetamide
- 2-Bromo-N-cyclopentylacetamide
- 2-Bromo-N-cyclohexylacetamide
Uniqueness
2-Bromo-N-cyclobutylacetamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
1015689-40-3 |
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Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
2-bromo-N-cyclobutylacetamide |
InChI |
InChI=1S/C6H10BrNO/c7-4-6(9)8-5-2-1-3-5/h5H,1-4H2,(H,8,9) |
InChI Key |
KBFMNPNWFBFTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)CBr |
Origin of Product |
United States |
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